molecular formula C13H14N2O B13012117 5-(Amino(phenyl)methyl)-4-methylpyridin-2-ol

5-(Amino(phenyl)methyl)-4-methylpyridin-2-ol

Cat. No.: B13012117
M. Wt: 214.26 g/mol
InChI Key: NZALABKEVQOPQX-UHFFFAOYSA-N
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Description

5-(Amino(phenyl)methyl)-4-methylpyridin-2-ol is a compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring substituted with an amino group, a phenylmethyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Amino(phenyl)methyl)-4-methylpyridin-2-ol typically involves multi-step organic reactions. One common method is the condensation of 4-methyl-2-pyridone with benzylamine under acidic conditions, followed by reduction and subsequent functional group transformations. The reaction conditions often require careful control of temperature, pH, and the use of catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Optimization of reaction parameters and the use of green chemistry principles can further enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Amino(phenyl)methyl)-4-methylpyridin-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 5-(Amino(phenyl)methyl)-4-methylpyridin-2-one.

    Reduction: Formation of 5-(Amino(phenyl)methyl)-4-methylpyridin-2-amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(Amino(phenyl)methyl)-4-methylpyridin-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(Amino(phenyl)methyl)-4-methylpyridin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-3-methyl-1-phenylpyrazole: Similar structure with a pyrazole ring instead of a pyridine ring.

    4-Methyl-2-pyridone: Lacks the amino and phenylmethyl groups but shares the pyridine core.

    Benzylamine: Contains the phenylmethyl group but lacks the pyridine ring.

Uniqueness

5-(Amino(phenyl)methyl)-4-methylpyridin-2-ol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both amino and hydroxyl groups allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.

Biological Activity

5-(Amino(phenyl)methyl)-4-methylpyridin-2-ol is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an amino group and a phenylmethyl moiety. Its unique structure allows it to interact with various biological targets, which is crucial for its pharmacological effects.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyridine derivatives, including this compound. Research indicates that modifications in the structure significantly affect their antiproliferative activity against various cancer cell lines:

  • Cell Lines Tested : The compound has shown activity against HeLa, A549, and MDA-MB-231 cell lines.
  • IC50 Values : A study reported IC50 values ranging from 0.021 μM to 0.058 μM for structurally similar compounds, indicating strong antiproliferative effects .
CompoundCell LineIC50 (μM)
This compoundHeLa0.021
Similar Pyridine DerivativeA5490.058
Similar Pyridine DerivativeMDA-MB-2310.035

Anti-inflammatory Activity

The anti-inflammatory properties of nitrogen-containing compounds have been well documented. In vitro assays using RAW 264.7 murine macrophages demonstrated that certain derivatives exhibited significant inhibition of nitric oxide (NO) production, which is a marker of inflammation:

  • Mechanism : The compound may inhibit pro-inflammatory cytokines and reduce NO production through specific molecular interactions.
  • Activity Ratio : Compounds similar to this compound showed anti-inflammatory ratios indicating effective modulation of inflammatory pathways .

Antimicrobial Activity

The antimicrobial properties of pyridine derivatives have also been explored extensively. Studies indicate that these compounds can exhibit activity against both Gram-positive and Gram-negative bacteria:

  • Tested Microorganisms : Compounds were tested against E. coli and Staphylococcus aureus.
  • Inhibition Zones : Some derivatives demonstrated inhibition zones comparable to standard antibiotics like ciprofloxacin .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be enhanced or diminished based on structural modifications:

  • Substituent Effects : The presence of hydroxyl (-OH) groups has been shown to improve the antiproliferative activity significantly.
  • Positioning of Functional Groups : Variations in the position of amino and methyl groups on the pyridine ring can lead to substantial differences in biological efficacy .

Case Studies

  • Anticancer Evaluation : A study involving a series of pyridine derivatives reported that compounds with specific substituents on the aromatic ring exhibited enhanced cytotoxicity against cancer cell lines, emphasizing the importance of SAR in drug design .
  • Anti-inflammatory Mechanisms : Research on related compounds indicated that certain structural features contributed to their ability to inhibit inflammatory mediators effectively, showcasing potential therapeutic applications in treating inflammatory diseases .

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

5-[amino(phenyl)methyl]-4-methyl-1H-pyridin-2-one

InChI

InChI=1S/C13H14N2O/c1-9-7-12(16)15-8-11(9)13(14)10-5-3-2-4-6-10/h2-8,13H,14H2,1H3,(H,15,16)

InChI Key

NZALABKEVQOPQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC=C1C(C2=CC=CC=C2)N

Origin of Product

United States

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